N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride
Description
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino group, and a cyclopropanesulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7;/h7-9,11H,1-6,10H2;1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJCMADBULVEGX-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1R,2R)-2-aminocyclohexanol.
Cyclopropanation: The cyclohexanol derivative undergoes cyclopropanation to introduce the cyclopropane ring.
Sulfonamide Formation: The cyclopropane derivative is then reacted with a sulfonamide reagent to form the cyclopropanesulfonamide moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride
- (1R,2R)-trans-2-Aminocyclohexanol hydrochloride
- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
Uniqueness
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Biological Activity
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a sulfonamide derivative, characterized by its unique cyclopropane structure attached to an aminocyclohexyl group. Its chemical formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 190.27 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 7.5 |
This compound exhibits several biological activities through various mechanisms:
- AMPA Receptor Modulation : The compound has been identified as an AMPA receptor function enhancer, which suggests its potential role in treating neurodegenerative diseases such as Alzheimer's and depression .
- Inhibition of Fatty Acid Synthase (FASN) : Research indicates that this compound may inhibit FASN, a key enzyme in lipid synthesis, which is crucial for cancer cell proliferation .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the compound's therapeutic potential in inflammatory diseases.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Neurodegenerative Diseases : Its role as an AMPA receptor enhancer positions it as a candidate for the treatment of Alzheimer's disease and other cognitive disorders.
- Cancer Treatment : By inhibiting FASN, the compound could potentially be developed into a therapeutic agent for certain cancers.
- Mood Disorders : The modulation of neurotransmitter systems may also provide benefits in treating depression and anxiety disorders.
Study 1: AMPA Receptor Enhancement
A study demonstrated that this compound significantly enhances AMPA receptor activity in vitro. This enhancement was linked to improved synaptic plasticity and cognitive function in animal models .
Study 2: FASN Inhibition
In vivo studies showed that administration of the compound resulted in a marked reduction in tumor growth in models of breast cancer. The mechanism was attributed to the inhibition of fatty acid synthesis critical for cancer cell survival .
Study 3: Anti-inflammatory Effects
Research indicated that this sulfonamide derivative exhibited significant anti-inflammatory effects in models of acute inflammation, suggesting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
